molecular formula C17H21N3O3 B2993709 N-(4-methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide CAS No. 1203413-65-3

N-(4-methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Cat. No.: B2993709
CAS No.: 1203413-65-3
M. Wt: 315.373
InChI Key: SMJBNXPESYNCCN-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a pyrimidinone-derived acetamide compound characterized by a 4-methoxybenzyl substituent and a propyl group at the 4-position of the pyrimidinone ring. This structure confers unique physicochemical and pharmacological properties.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-3-4-14-9-17(22)20(12-19-14)11-16(21)18-10-13-5-7-15(23-2)8-6-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJBNXPESYNCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C=N1)CC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized by the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached to the nitrogen atom of the acetamide moiety through nucleophilic substitution reactions using 4-methoxybenzyl chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes typically optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxybenzyl and propyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 2-(6-hydroxy-4-propylpyrimidin-1(6H)-yl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding assays.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

    Industry: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may enhance binding affinity to certain targets, while the pyrimidinone ring can participate in hydrogen bonding and other interactions. The propyl group may influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural Analogs with Pyridazinone Cores

Pyridazinone derivatives share structural similarities with the target compound but differ in heterocyclic core placement (1,2-diazine vs. 1,3-diazine in pyrimidinone). Key examples include:

Compound Name Core Structure Substituents Biological Activity Reference
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone 4-Methoxybenzyl, methyl, bromophenyl Potent FPR2 agonist
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide Pyridazinone Dichloro, azepan-sulfonyl, methylphenyl PRMT5-substrate adaptor inhibitor

Key Differences :

  • The pyridazinone core (1,2-diazine) may enhance electron-withdrawing effects compared to pyrimidinone (1,3-diazine), influencing receptor binding .

Pyrimidinone-Based Analogs

Pyrimidinone analogs with modified benzyl groups or side chains provide insights into structure-activity relationships:

Compound Name Substituents on Benzyl Group Additional Modifications Physicochemical Data Reference
N-(4-Methylbenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide () 4-Methylbenzyl Propyl at pyrimidinone 4-position Not reported
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide Benzyl Thioether linkage at pyrimidinone 2-position Mp: 196°C; δ 12.50 (NH) in ¹H NMR

Key Insights :

  • Thioether linkages () introduce sulfur’s polarizability, which may enhance binding to metal-containing enzyme active sites .

Complex Heterocyclic Derivatives

Higher-complexity analogs (e.g., naphthyridines, quinolines) highlight divergent therapeutic applications:

Compound Class Example Structure (Simplified) Therapeutic Target Key Features Reference
Naphthyridine-acetamide Goxalapladib (CAS-412950-27-7) Atherosclerosis Trifluoromethyl groups, biphenyl moieties
Quinoline-acetamide N-(3-cyano-4-(6-fluoroindolin-1-yl)-...acetamide Kinase inhibition Fluorine substitution, tetrahydrofuran-oxy

Comparison with Target Compound :

  • These compounds exhibit larger molecular weights (>700 Da) and extended aromatic systems, favoring protein-target engagement but limiting bioavailability .
  • The target compound’s simpler structure (pyrimidinone core, propyl chain) may offer advantages in synthetic scalability and metabolic stability.

Biological Activity

N-(4-methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide, a synthetic organic compound, belongs to the class of pyrimidinylacetamides. This compound is characterized by its unique structural features, including a methoxybenzyl group and a propyl group attached to the pyrimidinone ring. Its potential biological activities have made it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C17_{17}H21_{21}N3_{3}O3_{3}
  • Molecular Weight : 315.37 g/mol
  • CAS Number : 1203413-65-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The methoxybenzyl group enhances binding affinity, while the pyrimidinone ring participates in hydrogen bonding and other interactions. The propyl group influences lipophilicity and membrane permeability, potentially affecting the compound's distribution and efficacy in biological systems .

Enzyme Inhibition

This compound is also being investigated for its role in enzyme inhibition. The compound's ability to interact with specific enzymes could lead to the development of novel therapeutics targeting metabolic pathways involved in diseases such as cancer and diabetes .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural VariationBiological Activity
N-(4-methoxybenzyl)-2-(6-oxo-4-methylpyrimidin-1(6H)-yl)acetamideMethyl instead of propyl groupSimilar enzyme inhibition potential
N-(4-methoxybenzyl)-2-(6-oxo-4-ethylpyrimidin-1(6H)-yl)acetamideEthyl instead of propyl groupPotentially different pharmacokinetics

The presence of the propyl group in this compound may enhance its biological activity compared to its methyl and ethyl analogs due to differences in steric hindrance and lipophilicity .

Case Studies and Research Findings

While comprehensive studies specifically focusing on this compound are scarce, related compounds have shown promising results:

  • Antiproliferative Activity : A series of pyrimidine derivatives demonstrated significant growth inhibition in melanoma and prostate cancer cells, with IC50 values improving from micromolar to nanomolar ranges through structural modifications .
  • Enzyme Interaction Studies : Investigations into similar compounds have revealed their potential for selective inhibition of key enzymes involved in tumor progression, suggesting that this compound may exhibit comparable properties .

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